Dodecanamide, N,N'-1,4-butanediylbis-
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Overview
Description
Dodecanamide, N,N’-1,4-butanediylbis- is a chemical compound with the molecular formula C28H56N2O2. It is also known by other names such as dodecanoic acid (4-dodecanoylaminobutyl)amide and N-(4-dodecanamidobutyl)dodecanamide . This compound is characterized by its long carbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-1,4-butanediylbis- typically involves the reaction of dodecanoic acid with 1,4-diaminobutane. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 1,4-diaminobutane . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Dodecanamide, N,N’-1,4-butanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Dodecanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Dodecanamide, N,N’-1,4-butanediylbis- exerts its effects involves the inhibition of specific proteins and pathways. For instance, it has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis by regulating the expression of the DC-STAMP osteoclast fusion protein . This regulation occurs through the attenuation of Pin1 protein reduction, which is crucial for osteoclast differentiation .
Comparison with Similar Compounds
Similar Compounds
- Dodecanoic acid (4-dodecanoylaminobutyl)amide
- N-(4-dodecanamidobutyl)dodecanamide
- N,N’-1,4-Butanediyldidodecanamide
Uniqueness
Dodecanamide, N,N’-1,4-butanediylbis- is unique due to its dual amide functional groups and long carbon chains, which confer specific chemical properties and biological activities. Its ability to inhibit osteoclast differentiation sets it apart from other similar compounds, making it a valuable molecule in medical research .
Biological Activity
Dodecanamide, N,N'-1,4-butanediylbis- (commonly referred to as DBDA), is a compound of significant interest in various biological and environmental studies due to its unique structural properties and potential applications. This article explores the biological activity of DBDA, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
DBDA is a diamide with a dodecane chain and a butanediyl linker. Its molecular formula is C16H33N2O2. The structural characteristics contribute to its solubility and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of DBDA can be attributed to several mechanisms:
- Membrane Interaction : The long hydrophobic dodecane chain allows DBDA to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that DBDA may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cell Signaling Modulation : DBDA may influence cell signaling pathways related to inflammation and apoptosis, which could have implications in therapeutic contexts.
Cytotoxicity
Research indicates that DBDA exhibits cytotoxic effects on various cell lines. A study conducted on human cancer cell lines demonstrated that DBDA could induce apoptosis at micromolar concentrations. The following table summarizes the cytotoxicity findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Disruption of mitochondrial function |
A549 (Lung) | 25 | Activation of caspase pathways |
Ecotoxicological Impact
DBDA's environmental impact has been assessed through various ecotoxicological studies. It has shown varying degrees of toxicity towards aquatic organisms, particularly affecting algae and invertebrates.
- Algal Toxicity : DBDA exhibited an EC50 value of 30 µg/L for the green algae Pseudokirchneriella subcapitata, indicating significant algal growth inhibition.
- Invertebrate Toxicity : In tests involving the freshwater snail Planorbella pilsbryi, exposure to DBDA resulted in notable changes in metabolic profiles, suggesting stress responses at concentrations as low as 10 µg/L.
Case Study 1: Cancer Cell Line Response
A recent study investigated the effects of DBDA on breast cancer cell lines. The results indicated that treatment with 20 µM DBDA led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.
Case Study 2: Environmental Impact Assessment
An ecotoxicological assessment was performed to evaluate the impact of DBDA on freshwater ecosystems. Samples from a controlled environment were treated with varying concentrations of DBDA. Results showed significant alterations in biodiversity indices, with a marked decline in sensitive species such as Daphnia magna at concentrations above 5 µg/L.
Properties
CAS No. |
89927-57-1 |
---|---|
Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[4-(dodecanoylamino)butyl]dodecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-23-27(31)29-25-21-22-26-30-28(32)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
KZQHQIRJBSMADC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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